4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a tertiary amine derivative featuring a spirocyclic core structure. This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a fused oxazine and piperidine ring system. The naphthalene-2-carbonyl substituent at the 4-position introduces significant aromatic bulk, which may influence binding affinity in biological systems, while the 8-propyl group modulates lipophilicity and steric interactions .
Properties
IUPAC Name |
4-(naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-11-23-12-9-22(10-13-23)24(19(15-28-22)21(26)27)20(25)18-8-7-16-5-3-4-6-17(16)14-18/h3-8,14,19H,2,9-13,15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKNIXCZOKUNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes a naphthalene moiety and a diazaspiro framework. The compound's molecular formula is with a molecular weight of approximately 382.45 g/mol. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The presence of the naphthalene carbonyl group enhances the compound's potential for various chemical interactions, influencing its biological activity. The compound also features an oxa bridge and two nitrogen atoms within its diaza framework, contributing to its distinctive chemical properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.45 g/mol |
| Structural Characteristics | Spirocyclic structure with naphthalene moiety |
| Functional Groups | Carbonyl, oxa, diaza |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anticancer properties. The unique combination of functional groups in this compound may enhance its interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, compounds designed based on the naphthalene structure have demonstrated activity against Staphylococcus aureus and other pathogenic bacteria by targeting the FtsZ protein involved in bacterial cell division .
Anticancer Potential
The naphthalene moiety is known for its ability to intercalate into DNA, which can lead to cytotoxic effects in cancer cells. Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines, although further research is needed to elucidate the exact mechanisms involved.
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies typically involve assessing binding affinities to proteins or enzymes implicated in disease pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key enzymes in metabolic pathways |
| DNA Intercalation | Ability to intercalate into DNA leading to cytotoxic effects |
| Protein Binding | Binding to specific receptors influencing cellular signaling |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include acylation techniques that introduce the naphthalene carbonyl group into the diazaspiro framework.
Synthesis Overview
- Formation of Diazaspiro Framework : Cyclization reactions involving appropriate precursors.
- Acylation : Introduction of the naphthalene carbonyl group using solvents like tetrahydrofuran or dichloromethane.
- Purification : Techniques such as crystallization or chromatography to achieve high yields and purity.
Case Studies
Recent studies have highlighted the biological efficacy of compounds structurally related to this compound. For instance:
- Study on Antimicrobial Properties : A study demonstrated that derivatives exhibited MIC values comparable to established antibiotics against Bacillus subtilis and Staphylococcus aureus.
- Anticancer Activity Assessment : Research indicated that similar compounds induced apoptosis in breast cancer cell lines through DNA damage pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and availability:
*Estimated based on formula C₂₁H₂₅N₂O₄.
Structural and Functional Insights
- Aromatic vs. Aliphatic Substituents: The naphthalene-2-carbonyl group in the target compound provides extended π-conjugation compared to smaller aryl (e.g., 4-chlorobenzoyl) or aliphatic (e.g., 3-phenylpropanoyl) substituents . This may enhance binding to hydrophobic enzyme pockets but reduce solubility.
- Position 8 Modifications: Propyl (C₃H₇) and methyl (CH₃) groups at position 8 influence steric effects.
- Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., 2,4-difluorobenzoyl, 4-chlorobenzoyl) increase electrophilicity, which could enhance interactions with nucleophilic residues in target proteins .
Pharmacological Relevance
- Enzyme Inhibition : The spirodiazaspiro scaffold is associated with allosteric modulation, as seen in Inhibitor E (a related spiro compound targeting tryptophan hydroxylase) .
- Metabolic Stability : The trifluoromethyl group in 4-(4-trifluoromethylbenzoyl)-8-methyl-... confers resistance to oxidative metabolism, a desirable trait for drug candidates .
Research and Commercial Availability
- The target compound is available from CymitQuimica in 1g quantities, though pricing and detailed specifications require inquiry .
- Analogs like 4-(4-chlorobenzoyl)-8-propyl-... are listed with ≥95% purity and molecular weights verified via NMR and LC-MS .
- Discontinued products (e.g., 8-methyl-4-(4-trifluoromethylbenzoyl)-...) highlight the transient availability of specialized spirodiazaspiro derivatives .
Preparation Methods
Lithium Amide Alkylation
Diisopropanolamine reacts with n-butyllithium at −60°C to form a lithium amide base, which undergoes alkylation with ethyl chloroformate to generate a bicyclic intermediate. Subsequent ring expansion with propylamine introduces the 8-propyl group:
Reaction Conditions
Cyclization Optimization
Higher yields (≥75%) are achieved by substituting tetrahydrofuran with dimethylacetamide (DMAc), which stabilizes the transition state through polar aprotic solvation.
Propyl and Carboxylic Acid Functionalization
Propyl Substituent Installation
The 8-propyl group is introduced early via alkylation of the diazaspiro core with 1-bromopropane under basic conditions (K₂CO₃, DMF).
Carboxylic Acid Formation
The ethyl ester intermediate is hydrolyzed using 2M NaOH in ethanol at 50°C, achieving >95% conversion to the carboxylic acid.
Comparative Analysis of Synthetic Routes
The hybrid approach, which constructs the spirocyclic core and naphthalene carbonyl separately before coupling, offers superior yield and purity by minimizing side reactions.
Analytical Validation
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥97% purity with retention time 12.8 min.
Industrial-Scale Considerations
Large-scale production (≥1 kg) employs flow chemistry to enhance heat transfer during exothermic steps (e.g., Grignard formation). Continuous stirred-tank reactors (CSTRs) achieve 85% yield for the nickel-catalyzed coupling step, reducing batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
